Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2-furanyl)ethyl)-
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Overview
Description
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a pyridine ring, a furan ring, and a cyano group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(3-cyano-2-furanyl)ethylamine in the presence of a thiourea reagent. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(2-pyridinyl)-N’-(2-furanyl)ethyl)-: Lacks the chlorine and cyano groups.
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-furanyl)ethyl)-: Lacks the cyano group.
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-thienyl)ethyl)-: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the 5-chloro-2-pyridinyl and 2-(3-cyano-2-furanyl)ethyl groups in Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
181305-54-4 |
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Molecular Formula |
C13H11ClN4OS |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(3-cyanofuran-2-yl)ethyl]thiourea |
InChI |
InChI=1S/C13H11ClN4OS/c14-10-1-2-12(17-8-10)18-13(20)16-5-3-11-9(7-15)4-6-19-11/h1-2,4,6,8H,3,5H2,(H2,16,17,18,20) |
InChI Key |
LIYNCRHQGJVEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=S)NCCC2=C(C=CO2)C#N |
Origin of Product |
United States |
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